Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate
Description
Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate (CAS: 1706440-78-9) is a halogenated aromatic ester with the molecular formula C₁₇H₁₂BrClO₃ and a molecular weight of 379.63 g/mol . Its structure features a propargyl (prop-2-yn-1-yl) ester group, a bromine substituent at the 3-position, and a 2-chlorobenzyloxy moiety at the 4-position of the benzoate ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by similar methodologies applied to related propargyl benzoate derivatives .
Properties
Molecular Formula |
C17H12BrClO3 |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-4-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12BrClO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2 |
InChI Key |
XOJBVAJFDBFDOC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the bromine atom and the chlorobenzyl ether group. The final step involves the addition of the propynyl group. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactive groups make it suitable for labeling and tracking biomolecules .
Medicine: The compound’s structure can be modified to create derivatives with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers and coatings .
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The bromine and chlorobenzyl ether groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1):
Key Observations :
- Halogen Influence : The target compound contains both bromine and chlorine, contributing to its higher molecular weight compared to the allyl analog (379.63 vs. 326.39 g/mol). Halogens enhance electrophilic reactivity and may improve binding in medicinal applications .
- Ester Group Variation : The propargyl ester in the target compound differs from the allyl ester in Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate , which lacks halogens but includes a methyl group. This structural difference likely alters lipophilicity and metabolic stability .
- Synthetic Yields: The Sonogashira coupling used for 3-(2-Amino-5-bromopyridin-3-yl)prop-2-yn-1-yl benzoate achieved 88% yield, suggesting efficient methodology for propargyl benzoate synthesis .
Reactivity and Functionalization
- Halogenated Derivatives: Bromine and chlorine in the target compound may facilitate further functionalization (e.g., Suzuki couplings) compared to non-halogenated analogs. highlights brominated pyrazoline sulfonamides with yields >80%, indicating robust reactivity of bromo-substituted intermediates .
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